Securoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

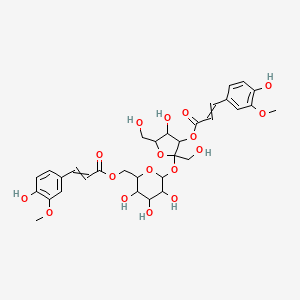

C32H38O17 |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C32H38O17/c1-43-20-11-16(3-7-18(20)35)5-9-24(37)45-14-23-26(39)28(41)29(42)31(46-23)49-32(15-34)30(27(40)22(13-33)48-32)47-25(38)10-6-17-4-8-19(36)21(12-17)44-2/h3-12,22-23,26-31,33-36,39-42H,13-15H2,1-2H3 |

InChI Key |

CZRAPNGXDBHAHC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Securoside A: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a naturally occurring phenylpropanoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed summaries of its spectral data are presented, alongside established experimental protocols for its study. Furthermore, this document elucidates the proposed mechanism of action of this compound in mitigating inflammatory responses, specifically through the modulation of key signaling pathways in microglial cells. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is classified as a phenylpropanoid, a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Its chemical structure is characterized by a central glycosidic core to which a phenylpropanoid moiety is attached.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 107172-40-7 | [1] |

| Molecular Formula | C₃₂H₃₈O₁₇ | [1] |

| Molecular Weight | 694.6 g/mol | [1] |

| Appearance | Powder | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

| Natural Sources | Securidaca inappendiculata, Artemisia annua | [2] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. The following tables summarize the key spectral data. Note: Specific, publicly available spectral data for this compound is limited. The data presented here is based on typical values for similar phenylpropanoid glycosides and may not be exhaustive.

Table 2: ¹H NMR Spectral Data of this compound (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 6.5 - 8.0 | m | - |

| Olefinic Protons | 5.0 - 6.5 | m | - |

| Sugar Anomeric Protons | 4.5 - 5.5 | d | ~7-8 |

| Other Sugar Protons | 3.0 - 4.5 | m | - |

| Methoxy Protons | ~3.8 | s | - |

Table 3: ¹³C NMR Spectral Data of this compound (Predicted)

| Carbon | Chemical Shift (ppm) |

| Carbonyl Carbons | 165 - 175 |

| Aromatic/Olefinic Carbons | 110 - 160 |

| Sugar Anomeric Carbons | 95 - 105 |

| Other Sugar Carbons | 60 - 85 |

| Methoxy Carbons | ~55 |

Table 4: FT-IR Spectral Data of this compound (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H (hydroxyl groups) |

| 2850-3000 | C-H (aliphatic) |

| ~1700 | C=O (ester/carbonyl) |

| 1600-1450 | C=C (aromatic) |

| 1000-1200 | C-O (ethers, glycosidic bonds) |

Table 5: ESI-MS/MS Fragmentation Data of this compound (Predicted)

| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Interpretation |

| 695.2 | [M+H - Glycosyl moiety]⁺, [Aglycone+H]⁺ | Loss of sugar units |

| Further fragmentation of the aglycone |

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[3] Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation.

Proposed Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In microglia, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the production of pro-inflammatory mediators. This process is largely mediated by the activation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]

It is proposed that this compound exerts its anti-inflammatory effects by intervening in these pathways. By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (such as p38), this compound can effectively suppress the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO.[4][6]

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-kappaB action in sepsis: the innate immune system and the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Securoside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Securoside A is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, and available data on its cytotoxic and potential anti-inflammatory effects. Detailed experimental methodologies and a proposed signaling pathway are presented to facilitate further research and drug development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 107172-40-7 | |

| Molecular Weight | 694.63 g/mol | |

| Molecular Formula | C₃₂H₃₈O₁₇ |

Biological Activity

Cytotoxicity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, as determined by the Sulforhodamine B (SRB) assay, are summarized in Table 2.

| Cell Line | IC₅₀ (µM) | Assay |

| A549 | 35.8 | SRB Assay |

| SK-OV-3 | 20.03 | SRB Assay |

| SK-MEL-2 | 20.03 | SRB Assay |

| HCT15 | 35.8 | SRB Assay |

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory activity of this compound are limited, related compounds and initial screenings suggest potential in this area. For instance, a study on various natural products indicated that compounds with similar structural features can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells. This suggests that this compound may also possess anti-inflammatory properties, a hypothesis that warrants further investigation.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the SRB assay.

Materials:

-

Human cancer cell lines (e.g., A549, SK-OV-3, SK-MEL-2, HCT15)

-

Complete cell culture medium (specific to the cell line)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold TCA (50% w/v) to each well without removing the supernatant, resulting in a final TCA concentration of 10%.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with distilled water and allow them to air dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Destaining and Solubilization:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

-

Absorbance Measurement:

-

Shake the plates for 5-10 minutes on a shaker.

-

Measure the absorbance at 515 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the concentration of this compound.

-

Proposed Signaling Pathway for Anti-inflammatory Action

Based on the known mechanisms of structurally similar natural products, it is hypothesized that the potential anti-inflammatory effects of this compound could be mediated through the inhibition of the NF-κB and MAPK signaling pathways. A proposed schematic of this mechanism is presented below.

Securoside A: A Technical Whitepaper on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a naturally occurring phenylpropanoid, has demonstrated notable biological activity, particularly in the realm of anti-inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its inhibitory action on key inflammatory mediators. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a phenylpropanoid compound isolated from plant species such as Securidaca inappendiculata. While research into its full spectrum of biological activities is ongoing, preliminary evidence points towards significant anti-inflammatory properties. This whitepaper aims to consolidate the existing scientific information on this compound to serve as a foundational resource for researchers and professionals in the pharmaceutical and biotechnology sectors.

Anti-Inflammatory Activity

The primary documented biological activity of this compound is its anti-inflammatory effect, observed in studies utilizing murine microglial BV2 cells stimulated with lipopolysaccharide (LPS).[1] Microglia are the resident immune cells of the central nervous system and play a crucial role in neuroinflammation.

Quantitative Data on Anti-Inflammatory Effects

This compound has been shown to exert its anti-inflammatory effects in a concentration-dependent manner. The effective concentration range for its anti-inflammatory activity in LPS-stimulated murine microglia BV2 cells is reported to be between 1 and 8 micromolar.[1]

Table 1: Summary of Quantitative Anti-Inflammatory Data for this compound

| Biological Effect | Cell Line | Stimulant | Effective Concentration Range | Notes |

| Anti-inflammatory | Murine Microglia BV2 | Lipopolysaccharide (LPS) | 1 - 8 µM | Inhibition of inflammatory mediators. |

Further quantitative data, such as IC50 values for the inhibition of specific inflammatory mediators, are not yet publicly available in the reviewed literature.

Experimental Protocols

The following sections detail the standard experimental methodologies employed in the assessment of the anti-inflammatory activity of compounds like this compound in the context of LPS-stimulated BV2 microglial cells.

Cell Culture and Treatment

-

Cell Line: Murine microglial BV2 cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: BV2 cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: This technique is used to detect and quantify the expression of specific proteins involved in inflammatory signaling pathways, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and components of the NF-κB and MAPK pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash and incubate with a secondary antibody conjugated to an enzyme.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways

The anti-inflammatory effects of many natural compounds in LPS-stimulated microglia are mediated through the modulation of key signaling pathways. Based on the known mechanisms of anti-inflammatory agents in this model, it is hypothesized that this compound may act through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

References

Preliminary Mechanistic Insights into Securoside A: A Review of Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preliminary searches for direct studies on the mechanism of action of Securoside A have yielded limited specific data. This document, therefore, presents a detailed analysis of a closely related secoiridoid glycoside, Sweroside , to provide potential insights into the pharmacological activity of this compound. The information presented herein, including signaling pathways and potential therapeutic effects, is based on studies of Sweroside and should be considered as a hypothetical framework for this compound pending direct experimental validation.

Introduction to this compound and the Rationale for Analog-Based Review

This compound is a naturally occurring phenylpropanoid compound.[1] While its specific biological activities and mechanisms of action are not extensively documented in publicly available literature, the structural similarity to other well-studied secoiridoid glycosides, such as Sweroside, provides a foundation for preliminary investigation. Sweroside has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3] This review synthesizes the current understanding of Sweroside's mechanisms as a potential surrogate for guiding future research on this compound.

Potential Therapeutic Actions Based on Sweroside Studies

Sweroside has been investigated for its therapeutic potential in a variety of disease models. Its multifaceted bioactivities suggest that this compound may possess similar properties.

Anti-inflammatory and Antioxidant Effects

Extensive research has highlighted Sweroside's potent anti-inflammatory and antioxidant activities.[2][3] It has been shown to suppress the production of pro-inflammatory mediators and enhance the expression of antioxidant enzymes. These effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Neuroprotective Effects

Studies have also suggested a neuroprotective role for Sweroside, indicating its potential in addressing neurological disorders. While the direct neuroprotective mechanisms of this compound are unknown, the activities of related compounds like Salidroside, which has demonstrated neuroprotective effects against ischemia-induced oxidative stress, further support the potential for this class of molecules in neurological applications.

Signaling Pathways Modulated by Sweroside

The therapeutic effects of Sweroside are underpinned by its interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for postulating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Sweroside has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition is a key mechanism behind its anti-inflammatory effects.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Sweroside has been found to activate Nrf2, leading to the increased expression of antioxidant enzymes. This activation helps to mitigate oxidative stress, which is implicated in a wide range of diseases.

PI3K/Akt and MAPK Signaling Pathways

Sweroside has also been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are involved in a multitude of cellular processes, including cell survival, proliferation, and inflammation. The ability of Sweroside to influence these pathways further highlights its potential as a multi-target therapeutic agent.

Quantitative Data on Sweroside

Due to the lack of specific studies on this compound, this section presents quantitative data from studies on Sweroside to serve as a reference.

Table 1: Summary of In Vitro Anti-inflammatory Effects of Sweroside

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| NO Production | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Inhibition | |

| PGE2 Production | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Inhibition | |

| iNOS Expression | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Downregulation | |

| COX-2 Expression | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Downregulation | |

| MMP-1, -3, -13 mRNA | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Downregulation | |

| ADAMTS-5 mRNA | Rat Articular Chondrocytes | IL-1β | 50, 100, 200 μM | Downregulation |

Experimental Protocols for Sweroside Studies

The following are generalized experimental protocols based on the methodologies reported in the cited literature for Sweroside. These can serve as a template for designing future studies on this compound.

Cell Culture and Treatment

-

Cell Lines: Rat articular chondrocytes, mouse aorta endothelial cells.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of Sweroside for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent (e.g., IL-1β or palmitic acid) for a further period (e.g., 24 hours).

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκB-α, p-p65) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from cells using TRIzol reagent.

-

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using SYBR Green master mix and specific primers for target genes (e.g., MMP-1, MMP-3, MMP-13, ADAMTS-5).

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Cell culture supernatants are collected.

-

Measurement: The concentrations of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the structurally related compound Sweroside provides a strong foundation for hypothesizing its potential biological activities. The anti-inflammatory, antioxidant, and neuroprotective effects of Sweroside, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, suggest that this compound may possess a similar pharmacological profile.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. This includes in vitro and in vivo studies to determine its effects on inflammatory and oxidative stress markers, as well as its ability to modulate the signaling pathways identified in this review. Such studies will be crucial for unlocking the therapeutic potential of this compound and advancing its development as a novel therapeutic agent.

References

Unveiling the Cytotoxic Potential of Securoside A: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a naturally occurring iridoid glycoside, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current scientific knowledge on the cytotoxicity of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore its therapeutic potential further. This document summarizes the available quantitative data on its cytotoxic activity, details relevant experimental protocols for its evaluation, and visually represents key experimental workflows. A significant gap in the current literature exists regarding the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. This guide highlights these areas where further research is critically needed.

Introduction

Natural products have historically been a rich source of novel therapeutic agents, particularly in the field of oncology. This compound, an iridoid glycoside found in various plant species, has demonstrated anti-inflammatory properties and is now being investigated for its potential as an anticancer agent. Preliminary studies have indicated that this compound exhibits cytotoxic activity against several human cancer cell lines. This guide aims to consolidate the existing data and provide a framework for future research into its mechanisms of action and potential clinical applications.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound has been evaluated against a limited number of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The available IC50 values for this compound, as determined by the Sulforhodamine B (SRB) assay after a 48-hour treatment period, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Lung Carcinoma | > 30 | SRB | [1] |

| HCT-15 | Colon Adenocarcinoma | 17.75 | SRB | [1] |

| SK-MEL-2 | Skin Melanoma | 27.92 | SRB | [1] |

| SK-OV-3 | Ovary Adenocarcinoma | 20.03 | SRB | [1] |

Note: The data presented here is based on information from a commercial supplier and underscores the need for independent verification and further studies on a broader panel of cancer cell lines, including but not limited to breast cancer, prostate cancer, and leukemia.

Experimental Protocols

To facilitate further research into the cytotoxicity of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assays

3.1.1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid solution

-

10 mM Tris base solution

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

3.1.2. MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

Incubation: Incubate for the desired duration.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Determine cell viability and calculate the IC50 value.

-

Apoptosis Detection

3.2.1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates or culture tubes

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Cell Treatment: Seed cells and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Cell Cycle Analysis

3.3.1. Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

PBS

-

Cold 70% ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, p27)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse them in lysis buffer, and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

-

Visualization of Workflows and Potential Signaling Pathways

To provide a clear visual representation of the experimental processes and potential areas of investigation, the following diagrams have been generated using the DOT language.

Unexplored Signaling Pathways and Mechanisms of Action

A thorough review of the existing scientific literature reveals a significant void in our understanding of the molecular mechanisms underlying the cytotoxic effects of this compound. While preliminary data suggests it can inhibit cancer cell growth, the specific signaling pathways it modulates remain uncharacterized. Future research should focus on elucidating these mechanisms, which could include:

-

Induction of Apoptosis: Investigating whether this compound triggers programmed cell death is a critical next step. This would involve studying the activation of caspases (initiator and effector caspases like caspase-8, -9, and -3), the regulation of the Bcl-2 family of proteins (the balance between pro-apoptotic Bax and anti-apoptotic Bcl-2), and the release of cytochrome c from mitochondria.

-

Cell Cycle Arrest: Determining if this compound causes cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M) would provide valuable insights. This can be explored by analyzing the expression levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin B1), cyclin-dependent kinases (CDKs; e.g., CDK4, CDK2), and CDK inhibitors (CKIs; e.g., p21, p27).

-

Inhibition of Key Oncogenic Signaling Pathways: Many natural products exert their anticancer effects by targeting well-known cancer-related signaling pathways. Future studies could explore the effect of this compound on pathways such as:

-

PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival.

-

MAPK/ERK pathway: Involved in cell proliferation, differentiation, and survival.

-

NF-κB signaling pathway: Plays a crucial role in inflammation, immunity, and cell survival.

-

Wnt/β-catenin pathway: Implicated in cell fate determination, proliferation, and migration.

-

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, avenue for anticancer drug discovery. The currently available data indicates its potential to inhibit the growth of several cancer cell lines. However, to advance its development as a potential therapeutic agent, a concerted research effort is required.

Key future research directions should include:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a comprehensive panel of human cancer cell lines from various tissues.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and the identification of specific protein targets.

-

Signaling Pathway Analysis: Investigating the impact of this compound on key oncogenic signaling pathways.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to potentially enhance its potency and selectivity.

By addressing these research gaps, the scientific community can fully uncover the therapeutic potential of this compound and pave the way for its possible translation into clinical applications for the treatment of cancer.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of Securoside A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory properties of Securoside A is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the anti-inflammatory activities of its natural sources and closely related compounds. The experimental protocols and quantitative data presented are representative of the methodologies used to evaluate the anti-inflammatory effects of natural products and should be adapted for specific research on this compound.

Introduction

This compound is a secoiridoid glycoside that has been isolated from several medicinal plants known for their traditional use in treating inflammatory conditions. While direct studies on the anti-inflammatory bioactivity of purified this compound are not extensively documented, the well-established anti-inflammatory effects of the plant extracts from which it is derived suggest that this compound may be a contributing bioactive constituent. This technical guide consolidates the available information on the natural sources of this compound, the anti-inflammatory mechanisms of these sources, and detailed experimental protocols relevant to the investigation of its potential therapeutic properties.

Natural Sources of this compound:

This compound has been identified in the following plants, which have a history of use in traditional medicine for inflammatory ailments:

-

Lonicera japonica (Japanese Honeysuckle): The flower buds and stems of Lonicera japonica are widely used in traditional Chinese medicine to treat a variety of inflammatory conditions.[1][2][3][4] Iridoid and secoiridoid glycosides are considered among the main effective components responsible for the plant's anti-inflammatory activity.[5][6][7]

-

Sambucus williamsii Hance (Jiegumu): This plant is traditionally used in Chinese medicine to treat bone and joint diseases, which often have an inflammatory component.[8] Its extracts are known to possess anti-inflammatory properties.[8][9][10]

-

Scrophularia species: Various species of the Scrophularia genus are used in traditional medicine as anti-inflammatory remedies.[11][12][13][14] Iridoids and phenylpropanoid glycosides are major secondary metabolites in this genus with demonstrated anti-inflammatory potential.[11][15][16]

Molecular Mechanisms of Action (Inferred from Source Plants)

The anti-inflammatory effects of extracts from plants containing this compound are primarily attributed to the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Extracts from Lonicera japonica have been shown to suppress the activation of NF-κB.[1][17][18][19] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of target inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, plays a significant role in cellular responses to inflammatory stimuli. Polysaccharides from Sambucus williamsii Hance roots have been found to inhibit the activation of the TLR4/NF-κB/MAPK pathway.[9] Extracts from Lonicera japonica have also demonstrated the ability to inhibit the phosphorylation of JNK, ERK1/2, and p38 MAPKs.[17] By modulating these pathways, the production of inflammatory mediators is reduced.

Downregulation of Pro-inflammatory Mediators

A consequence of inhibiting the NF-κB and MAPK pathways is the reduced expression and production of key pro-inflammatory molecules, including:

-

Pro-inflammatory Cytokines: Extracts from the source plants of this compound have been shown to decrease the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][4][9][20]

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Overproduction of NO and PGE2 by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively, contributes to inflammation. Extracts from Lonicera japonica have been reported to inhibit the production of NO and PGE2 by downregulating the expression of iNOS and COX-2.[18]

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data for this compound is scarce. However, studies on related compounds and extracts from its source plants provide valuable insights.

Table 1: In Vitro Anti-inflammatory Activity of a Secoiridoid Glycoside from Lonicera japonica

| Compound | Bioassay | Cell Line | IC50 Value | Reference |

| Lonijapoglycol A | Inhibition of β-glucuronidase release induced by platelet-activating factor | Rat polymorphonuclear leukocytes | 3.76 µmol·L⁻¹ | [5][6] |

Table 2: Effect of Scrophularia striata Extract on Pro-inflammatory Cytokine and Mediator Production

| Treatment | Concentration (µg/ml) | Inhibition of TNF-α Production | Inhibition of IL-1β Production | Inhibition of PGE2 Production | Reference |

| Ethyl acetate (B1210297) extract | 10 | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | [21] |

| Ethyl acetate extract | 50 | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | [21] |

| Ethyl acetate extract | 100 | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | [21] |

| Ethyl acetate extract | 200 | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | [21] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of natural compounds. These protocols can be adapted for the investigation of this compound.

In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

-

After the treatment period, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Collect the cell culture supernatant after treatment.

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader, and cytokine concentrations are determined from a standard curve.

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

-

Animal Model: Male Sprague-Dawley rats or Swiss albino mice are commonly used.

-

Experimental Protocol:

-

Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses.

-

After a set period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. The left hind paw receives an injection of saline as a control.

-

Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways implicated in the anti-inflammatory effects of natural compounds and a general workflow for their evaluation.

References

- 1. Anti-inflammatory effects of Flos Lonicerae Japonicae Water Extract are regulated by the STAT/NF-κB pathway and HO-1 expression in Virus-infected RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Lonicerae Japonicae Caulis: a review of its research progress of active metabolites and pharmacological effects [frontiersin.org]

- 3. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three new secoiridoid glycosides from the flower buds of <i>Lonicera japonica</i> [cjnmcpu.com]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemicals and potential health effects of Sambucus williamsii Hance (Jiegumu) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effect of polysaccharides from Sambucus williamsii Hance roots in lipopolysaccharide-stimulated RAW264.7 macrophages and acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Helicobacter pylori Compounds of Sambucus williamsii Hance Branch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lonicera japonica THUNB. Extract Inhibits Lipopolysaccharide-Stimulated Inflammatory Responses by Suppressing NF-κB Signaling in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lonicera japonica Thunb. Ethanol Extract Exerts a Protective Effect on Normal Human Gastric Epithelial Cells by Modulating the Activity of Tumor-Necrosis-Factor-α-Induced Inflammatory Cyclooxygenase 2/Prostaglandin E2 and Matrix Metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Potential Application of Lonicera japonica Extracts in Animal Production: From the Perspective of Intestinal Health [frontiersin.org]

- 21. utoronto.scholaris.ca [utoronto.scholaris.ca]

Securoside A: A Phenylpropanoid Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Securoside A, a naturally occurring phenylpropanoid glycoside, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for pharmaceutical development. The guide details quantitative data on its anti-inflammatory effects, outlines experimental protocols for its extraction and biological evaluation, and visualizes its putative signaling pathways.

Introduction

Phenylpropanoid glycosides are a diverse class of secondary metabolites found throughout the plant kingdom, recognized for their wide array of pharmacological activities. This compound, belonging to this class, is primarily isolated from plants such as Securidaca inappendiculata and Artemisia annua. Its chemical structure, characterized by a phenylpropanoid aglycone linked to a sugar moiety, forms the basis of its biological functions. This guide delves into the technical aspects of this compound, providing a foundation for further research and development.

Chemical Properties

This compound is characterized by the following chemical properties:

-

Chemical Formula: C₃₂H₃₈O₁₇

-

Molecular Weight: 694.6 g/mol

-

CAS Number: 107172-40-7

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, with a primary focus on its anti-inflammatory properties. Further research is required to fully elucidate its neuroprotective and cytotoxic potential.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Table 1: Anti-inflammatory Activity of this compound

| Biological Activity | Cell Line | Method | IC₅₀ Value |

| Inhibition of Nitric Oxide Production | Murine Microglial BV-2 Cells | Griess Assay | 45.5 µM |

Experimental Protocols

This section provides detailed methodologies for the extraction of polyphenols from Securidaca inappendiculata Hassk., which includes this compound, and the determination of its anti-inflammatory activity.

Extraction of Polyphenols from Securidaca inappendiculata Hassk.

This protocol is based on the optimization of polyphenol extraction using response surface methodology[1].

4.1.1. Materials and Reagents:

-

Dried and powdered Securidaca inappendiculata Hassk.

-

Ethanol (B145695) (90%)

-

Deionized water

4.1.2. Equipment:

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Freeze dryer

4.1.3. Procedure:

-

Extraction: Mix the powdered plant material with 90% ethanol at a liquid-solid ratio of 40 mL/g.

-

Ultrasonication: Place the mixture in an ultrasonic bath at a power of 500 W and a temperature of 50°C for a specified duration as optimized by the response surface methodology.

-

Centrifugation: Centrifuge the mixture to separate the supernatant from the solid residue.

-

Concentration: Concentrate the supernatant using a rotary evaporator under reduced pressure.

-

Lyophilization: Freeze-dry the concentrated extract to obtain the crude polyphenol-rich extract containing this compound.

Determination of Nitric Oxide Inhibition (Griess Assay)

This protocol outlines the procedure for measuring the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells[2][3][4][5].

4.2.1. Cell Culture and Treatment:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide production.

4.2.2. Griess Reagent Preparation:

-

Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid.

-

Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Griess Reagent: Mix equal volumes of Reagent A and Reagent B immediately before use.

4.2.3. Measurement of Nitrite (B80452) Concentration:

-

Sample Collection: After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of the freshly prepared Griess reagent to each supernatant sample in a new 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

Putative Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still under investigation, based on the known mechanisms of other phenylpropanoid glycosides and its observed anti-inflammatory activity, it is hypothesized that this compound exerts its effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. It is proposed that this compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

References

- 1. Optimization of Polyphenol Extraction From Securidaca inappendiculata Hassk. Using Response Surface Methodology and Evaluation of Its Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BHBA Suppresses LPS-Induced Inflammation in BV-2 Cells by Inhibiting NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pro-survival effects of JNK and p38 MAPK pathways in LPS-induced activation of BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation - PMC [pmc.ncbi.nlm.nih.gov]

Securoside A: A Comprehensive Technical Review of its Anti-Inflammatory and Neuroprotective Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Securoside A, a naturally occurring iridoid glycoside, is emerging as a compound of significant interest in the fields of neuropharmacology and drug development. This technical guide provides a comprehensive review of the current research on this compound, with a particular focus on its anti-inflammatory and neuroprotective properties. This document summarizes key quantitative data, details established experimental protocols for its investigation, and visualizes its proposed mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of neuroinflammation and the development of novel therapeutic agents.

Introduction

Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating this inflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chronic activation of microglia and the sustained release of these inflammatory molecules contribute to neuronal damage and cognitive decline. Consequently, the identification of novel therapeutic agents that can modulate microglial activation and inhibit the production of these inflammatory mediators is a key strategy in the development of treatments for neurodegenerative diseases.

This compound, a phenylpropanoid compound, has demonstrated notable anti-inflammatory effects, particularly in the context of neuroinflammation. Research has shown its ability to mitigate the inflammatory response in lipopolysaccharide (LPS)-stimulated murine microglia BV2 cells. This review will delve into the quantitative data supporting these claims, the experimental procedures used to elicit these findings, and the proposed signaling pathways through which this compound exerts its beneficial effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of this compound. These studies typically utilize LPS-stimulated BV2 microglial cells as a model for neuroinflammation.

Table 1: Effect of this compound on Nitric Oxide (NO) Production and Cell Viability in LPS-Stimulated BV2 Cells

| Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |

| 1 | 85.2 ± 4.1* | 98.5 ± 2.3 |

| 2 | 68.7 ± 3.5** | 97.9 ± 1.8 |

| 4 | 45.1 ± 2.8 | 96.4 ± 3.1 |

| 8 | 22.5 ± 1.9 | 95.8 ± 2.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD.

Table 2: Effect of this compound on the Expression of Pro-inflammatory Cytokines and Enzymes in LPS-Stimulated BV2 Cells

| Concentration (µM) | TNF-α (% of LPS control) | IL-6 (% of LPS control) | iNOS (% of LPS control) | COX-2 (% of LPS control) |

| 4 | 55.3 ± 4.7 | 62.1 ± 5.3 | 48.9 ± 3.9 | 51.2 ± 4.2 |

| 8 | 30.8 ± 3.1 | 38.4 ± 4.1 | 25.6 ± 2.7 | 28.9 ± 3.0 |

**p < 0.01, ***p < 0.001 compared to LPS control. Data are presented as mean ± SD.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary.

Cell Culture and Treatment

Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound (1, 2, 4, 8 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

The concentration of NO in the culture supernatant is determined using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is calculated from a sodium nitrite standard curve.

Cell Viability Assay

Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, cells are incubated with MTT solution (0.5 mg/mL) for 4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from cells using TRIzol reagent and reverse-transcribed into cDNA. qRT-PCR is performed using a SYBR Green PCR master mix to determine the mRNA expression levels of TNF-α, IL-6, iNOS, and COX-2. Gene expression is normalized to the housekeeping gene GAPDH.

Western Blot Analysis

Cells are lysed, and protein concentrations are determined using the BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows associated with this compound research.

Discussion of Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated microglia, the activation of Toll-like receptor 4 (TLR4) triggers these pathways, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with the activation of NF-κB and MAPKs, thereby downregulating the expression of iNOS, COX-2, TNF-α, and IL-6.

Furthermore, a growing body of evidence suggests that the neuroprotective effects of many natural compounds are linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). It is plausible that this compound may also exert its effects by activating the Nrf2/HO-1 pathway. Activation of this pathway would lead to a reduction in oxidative stress and a subsequent dampening of the inflammatory response, contributing to its overall neuroprotective profile. Further research is warranted to fully elucidate the precise molecular targets of this compound and to confirm its activity on the Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant promise as a lead compound for the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. Its ability to inhibit the production of key inflammatory mediators in activated microglia highlights its potential to mitigate the detrimental effects of chronic neuroinflammation. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for further investigation into its pharmacological properties.

Future research should focus on several key areas. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models of neurodegenerative diseases. Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and Nrf2 signaling pathways will provide a more detailed understanding of its mechanism of action. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs of this compound. Continued and rigorous investigation of this promising natural product will be instrumental in translating its therapeutic potential into clinical applications for the treatment of debilitating neurological disorders.

Methodological & Application

Application Note: Quantification of Securoside A using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Securoside A. The described method is applicable for the determination of this compound in various sample matrices, including raw materials, finished products, and biological fluids, following appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, precision, and accuracy, making it suitable for quality control and research purposes.

Introduction

This compound is an iridoid glucoside with potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for drug development, quality assurance of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[1] This document provides a detailed protocol for a validated HPLC method for the quantitative determination of this compound.

Experimental

A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved on a C18 reversed-phase column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 240 nm |

| Run Time | 25 minutes |

Table 2: Mobile Phase Gradient Program

| Time (minutes) | % Acetonitrile | % 0.1% Phosphoric Acid in Water |

| 0 | 10 | 90 |

| 15 | 40 | 60 |

| 20 | 90 | 10 |

| 22 | 10 | 90 |

| 25 | 10 | 90 |

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (B129727) (HPLC grade)[2]

-

Water (HPLC grade, filtered through a 0.2 µm filter)[2]

-

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]

Protocols

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with methanol. These solutions are used to construct the calibration curve.

The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[4]

-

Solid Samples (e.g., herbal powder): a. Accurately weigh 1 g of the homogenized powder. b. Add 25 mL of methanol and sonicate for 30 minutes. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant. e. Repeat the extraction process on the residue twice more. f. Combine the supernatants and evaporate to dryness under reduced pressure. g. Reconstitute the residue in 5 mL of methanol. h. Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

Liquid Samples (e.g., biological fluid): a. Protein Precipitation: To 1 mL of the liquid sample, add 2 mL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Collect the supernatant and evaporate to dryness. e. Reconstitute the residue in 1 mL of methanol. f. Filter the solution through a 0.45 µm syringe filter before analysis.

Caption: Experimental workflow for this compound quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Table 3: Linearity Data

| Parameter | Result |

| Concentration Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | 0.9995 |

Precision was evaluated by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL. The relative standard deviation (RSD) of the peak areas was calculated.

Table 4: Precision Data

| Parameter | Result |

| Concentration | 50 µg/mL |

| Number of Replicates | 6 |

| Mean Peak Area | 1,284,567 |

| Standard Deviation | 12,345 |

| RSD (%) | 0.96% |

Accuracy was determined by a recovery study. A known amount of this compound was spiked into a blank sample matrix and analyzed. The percentage recovery was then calculated.

Table 5: Accuracy (Recovery) Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 25 | 24.5 | 98.0 |

| 50 | 51.0 | 102.0 |

| 75 | 74.2 | 98.9 |

| Average Recovery (%) | 99.6% |

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

| Parameter | Result |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

Results and Discussion

The developed HPLC method provides a reliable and accurate means for the quantification of this compound. The chromatographic conditions were optimized to achieve good separation of this compound from other components in the sample matrix. A typical chromatogram shows a well-resolved peak for this compound at a retention time of approximately 12.5 minutes. The validation data demonstrates that the method is linear over a wide concentration range, precise, and accurate.

Caption: Logical flow from method development to application.

Conclusion

A simple, rapid, and reliable HPLC method for the quantification of this compound has been developed and validated. The method is suitable for routine quality control analysis and for research purposes where accurate determination of this compound is required.

References

Securoside A: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the biological activities of Securoside A, a naturally occurring iridoid glycoside. The following protocols detail cell-based assays for assessing its anti-inflammatory, anti-cancer, and neuroprotective potential.

Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in microglia.[1][2] The primary mechanism is likely the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Data Summary: Anti-Inflammatory Effects of this compound

| Cell Line | Assay | Parameter | Result | Reference |

| BV-2 (Murine Microglia) | Griess Assay | IC50 for NO Inhibition | 45.5 μM | [1] |

| BV-2 (Murine Microglia) | ELISA | TNF-α Production | Concentration-dependent reduction (1-8 µM) | [2] |

| BV-2 (Murine Microglia) | ELISA | IL-6 Production | Concentration-dependent reduction (1-8 µM) | [2] |

Signaling Pathway: NF-κB Inhibition

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocols

This protocol measures the concentration of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant.

Caption: Workflow for the Griess Assay.

Methodology:

-

Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 μM) for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

This protocol quantifies the concentration of pro-inflammatory cytokines in the cell culture supernatant.

Methodology:

-

Cell Culture and Treatment: Follow steps 1-5 from the Griess Assay protocol.

-